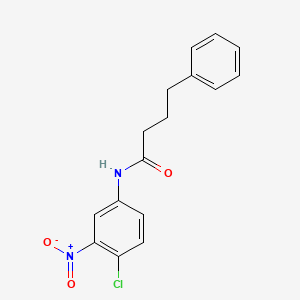
N-(4-chloro-3-nitrophenyl)-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-nitrophenyl)-4-phenylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 4-chloro-3-nitrophenyl group attached to a 4-phenylbutanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-4-phenylbutanamide typically involves the reaction of 4-chloro-3-nitroaniline with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chloro-3-nitrophenyl)-4-phenylbutanamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in methanol.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: N-(4-chloro-3-aminophenyl)-4-phenylbutanamide.
Hydrolysis: 4-chloro-3-nitroaniline and 4-phenylbutanoic acid.
Aplicaciones Científicas De Investigación
N-(4-chloro-3-nitrophenyl)-4-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-(4-chloro-3-nitrophenyl)-4-phenylbutanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or pathways involved in disease processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-3-nitrophenol
- 4-chloro-3-nitrobenzyl alcohol
- 4-chloro-3-nitrophenyl isocyanate
Uniqueness
N-(4-chloro-3-nitrophenyl)-4-phenylbutanamide is unique due to its specific structural features, such as the combination of a 4-chloro-3-nitrophenyl group with a 4-phenylbutanamide backbone. This unique structure imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c17-14-10-9-13(11-15(14)19(21)22)18-16(20)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWUNKHEKODIHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(biphenyl-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B5835660.png)
![4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5835678.png)
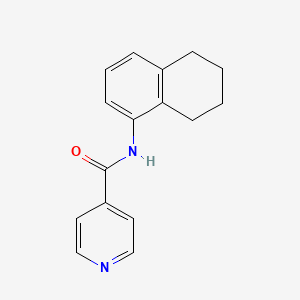
![ethyl 5-ethoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5835690.png)
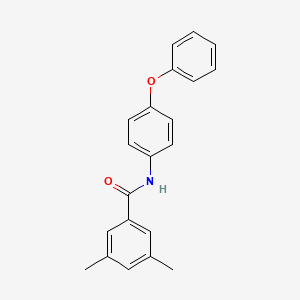
![N-(4-fluorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B5835703.png)
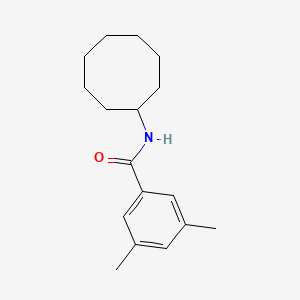
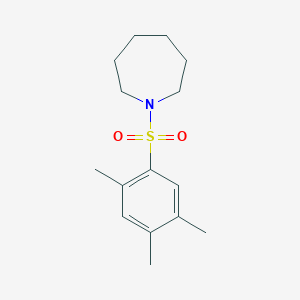
![5-methyl-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B5835731.png)
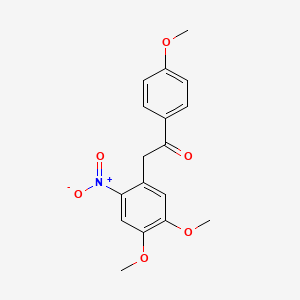
![N-(2-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5835733.png)

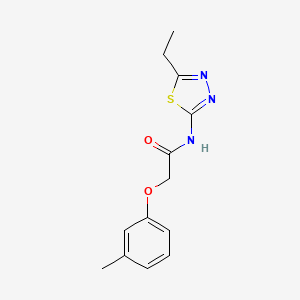
![4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-N,N-dimethylaniline](/img/structure/B5835743.png)
